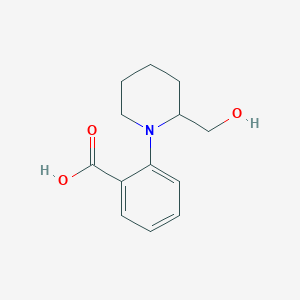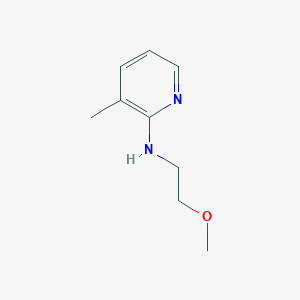![molecular formula C10H13ClN2 B1466715 1-[(3-氯苯基)甲基]氮杂环丁烷-3-胺 CAS No. 1479562-08-7](/img/structure/B1466715.png)
1-[(3-氯苯基)甲基]氮杂环丁烷-3-胺
描述
1-[(3-Chlorophenyl)methyl]azetidin-3-amine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a 3-chlorophenylmethyl group attached to the azetidine ring Azetidines are known for their significant reactivity due to the ring strain associated with the four-membered ring structure
科学研究应用
1-[(3-Chlorophenyl)methyl]azetidin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]azetidin-3-amine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzylamine with a suitable electrophile to form the azetidine ring.
Introduction of the 3-Chlorophenylmethyl Group: The 3-chlorophenylmethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the azetidine ring with a 3-chlorobenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of 1-[(3-Chlorophenyl)methyl]azetidin-3-amine may involve optimized versions of the synthetic routes mentioned above. The process typically includes:
Large-Scale Cyclization: Using high-yield cyclization reactions to form the azetidine ring.
Efficient Substitution Reactions: Employing efficient nucleophilic substitution reactions to introduce the 3-chlorophenylmethyl group.
Purification: Utilizing advanced purification techniques such as crystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
1-[(3-Chlorophenyl)methyl]azetidin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 3-chlorophenylmethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives such as amines or hydrocarbons.
Substitution Products: Substituted azetidines with different functional groups replacing the 3-chlorophenylmethyl group.
作用机制
The mechanism of action of 1-[(3-Chlorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
Azetidine: The parent compound of the azetidine class, known for its ring strain and reactivity.
3-Chlorobenzylamine: A precursor used in the synthesis of 1-[(3-Chlorophenyl)methyl]azetidin-3-amine.
Other Azetidine Derivatives: Compounds with different substituents on the azetidine ring, exhibiting varying chemical and biological properties.
Uniqueness
1-[(3-Chlorophenyl)methyl]azetidin-3-amine is unique due to the presence of the 3-chlorophenylmethyl group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1-[(3-chlorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVFJFMBDZTHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


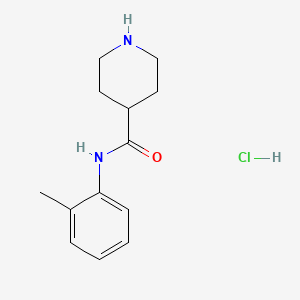
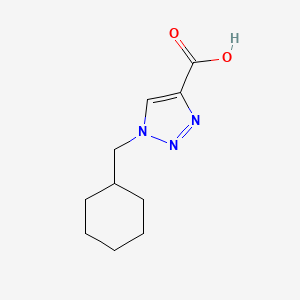
![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)
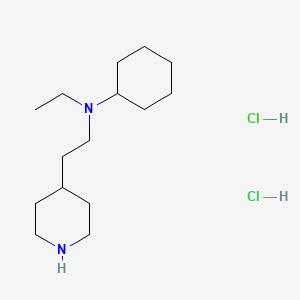
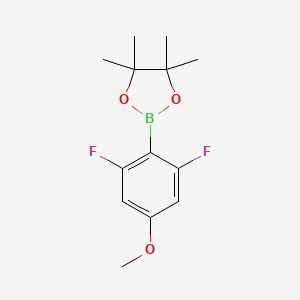
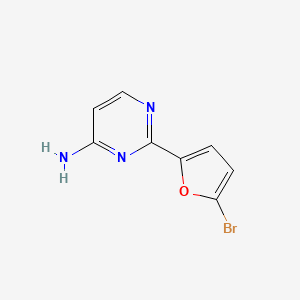
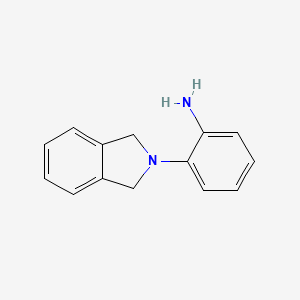
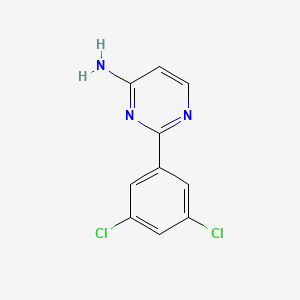
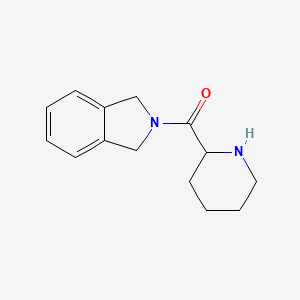
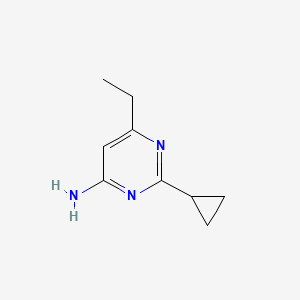
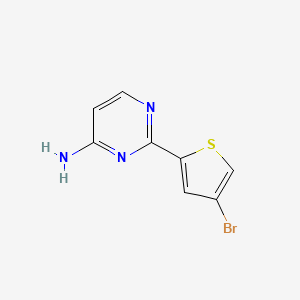
![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)
